2,3,6-Triphenyl-4-piperidinone oxime
Description
2,3,6-Triphenyl-4-piperidinone oxime is a nitrogen-containing heterocyclic compound characterized by a piperidinone core substituted with phenyl groups at the 2, 3, and 6 positions and an oxime functional group at the 4-position. The oxime group (−NOH) introduces hydrogen-bonding capabilities and enhances reactivity, making the compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
124069-15-4 |
|---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(NE)-N-(2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C23H22N2O/c26-25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24,26H,16H2/b25-21+ |
InChI Key |
QWMMGJJMBIYAMK-NJNXFGOHSA-N |
SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
2,3,6-Triphenyl4-piperidinamine oxime |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Thermal Stability Comparisons
Oxime derivatives exhibit distinct thermal behaviors depending on their molecular architecture. For example:
- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive intramolecular hydrogen bonding .
- Platanic acid oxime derivatives (e.g., compound 17) demonstrate thermal stability influenced by esterification; benzyl ester derivatives (e.g., compound 16) show higher synthetic yields, suggesting steric and electronic effects from substituents .
Table 1: Thermal Stability of Selected Oxime Derivatives
| Compound | Decomposition Temperature (°C) | Key Structural Feature |
|---|---|---|
| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Tetrazole rings, H-bonding |
| 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | 247.6 | Hydrazone linkage |
| Platanic acid oxime (17) | Not reported | Esterified carboxyl group |
Pharmacological Activity
Oxime derivatives exhibit varied biological activities:
- Betulonic acid oxime derivative 3 shows moderate cytotoxicity against CCRF-CEM leukemia cells, while platanic acid oxime 17 displays potent anti-HIV-1 activity (EC₅₀ = 1.2 μM) without cytotoxicity .
- Compound 14 (a betulonic acid oxime ester) is cytotoxic to G-361 melanoma and HeLa cells but lacks selectivity due to toxicity in non-cancerous BJ cells .
However, excessive hydrophobicity could reduce solubility, a trade-off observed in platanic acid derivatives .
Physicochemical Properties
- 4-(4-Trifluoromethoxy-phenyl)-piperidine (a fluorinated analog) highlights the impact of electron-withdrawing groups on pharmacokinetics and target binding .
- 3-pentyl-2,6-di(naphthalene-1-yl)piperidin-4-one oxime demonstrates that bulky substituents improve crystallinity and stability .
The trifluoromethoxy group in compound suggests that halogenation could further tune the electronic properties of 2,3,6-Triphenyl-4-piperidinone oxime for specific applications.
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